molecular formula C14H15ClN2O4 B4826026 N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B4826026
M. Wt: 310.73 g/mol
InChI Key: YISNRWYAFPNFEZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of a chlorinated aromatic ring, methoxy groups, and an isoxazole ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves several steps. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with appropriate reagents to introduce the isoxazolecarboxamide moiety. The reaction conditions often involve the use of solvents like ethyl acetate and purification techniques such as silica gel column chromatography .

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with molecular targets such as serotonin receptors. It acts as an agonist at serotonin 5-HT2A receptors, leading to various physiological effects. This interaction is similar to that of other compounds in the 2C family, which are known for their psychoactive properties .

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-7-13(8(2)21-17-7)14(18)16-10-6-11(19-3)9(15)5-12(10)20-4/h5-6H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISNRWYAFPNFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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